Cas no 68367-53-3 (1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl-)
68367-53-3 structure
Product Name:1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl-
CAS No:68367-53-3
MF:C8H20N2
MW:144.257802009583
CID:526587
PubChem ID:110069
Update Time:2025-04-19
1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl-
- 1,2-BIS(DIMETHYLAMINO)-2-METHYLPROPANE
- 1-N,1-N,2-N,2-N,2-pentamethylpropane-1,2-diamine
- N,N,N',N',2-Pentamethyl-1,2-propanediamine
- AI3-51080
- MFCD00269647
- SCHEMBL2748513
- AKOS006274984
- N1,N1,N2,N2,2-pentamethylpropane-1,2-diamine
- 1,2-bis-(Dimethylamino)-2-methylpropane
- FT-0606307
- DTXSID2071443
- 68367-53-3
- N,N,N',N',2-Pentamethylpropane-1,2-diamine
- EINECS 269-863-0
- 1,2-Propanediamine, N,N,N',N',2-pentamethyl-
- 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl-
- NS00036552
-
- Inchi: 1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3
- InChI Key: IHOVNUMTDBCBAJ-UHFFFAOYSA-N
- SMILES: N(C)(C)C(C)(C)CN(C)C
Computed Properties
- Exact Mass: 144.16300
- Monoisotopic Mass: 144.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- Density: 0.823
- Boiling Point: 141.7°Cat760mmHg
- Flash Point: 26.6°C
- Refractive Index: 1.443
- PSA: 6.48000
- LogP: 0.88820
1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl- Security Information
- Hazardous Material transportation number:UN 2735
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Packing Group:III
1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P006MC4-5g |
1,2-Propanediamine,N |
68367-53-3 | 5g |
$139.00 | 2024-04-22 | ||
| 1PlusChem | 1P006MC4-25g |
1,2-Propanediamine,N |
68367-53-3 | 25g |
$459.00 | 2024-04-22 | ||
| A2B Chem LLC | AD08084-5g |
1,2-Propanediamine,N<sup>1</sup>,N<sup>1</sup>,N<sup>2</sup>,N<sup>2</sup>,2-pentamethyl- |
68367-53-3 | 5g |
$129.00 | 2024-04-19 | ||
| A2B Chem LLC | AD08084-25g |
1,2-Propanediamine,N<sup>1</sup>,N<sup>1</sup>,N<sup>2</sup>,N<sup>2</sup>,2-pentamethyl- |
68367-53-3 | 25g |
$401.00 | 2024-04-19 |
1,2-Propanediamine,N1,N1,N2,N2,2-pentamethyl- Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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